molecular formula C21H25FN6O2 B2447045 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-60-5

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2447045
CAS No.: 878430-60-5
M. Wt: 412.469
InChI Key: RTMHNESMPFGLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMHNESMPFGLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 898437-34-8) is a synthetic derivative of purine that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C22H29FN6O2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione

Structural Representation

The compound features a purine core with a piperazine ring substituted by a fluorobenzyl group. This structural arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H29FN6O2
Molecular Weight428.5 g/mol
CAS Number898437-34-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The presence of the fluorobenzyl group enhances binding affinity to target sites, while the purine structure allows for interactions with nucleotide-binding sites. This dual functionality may modulate various signaling pathways, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant-like Effects : Studies have shown that derivatives of this compound may exert antidepressant-like effects in animal models, potentially through modulation of serotonergic systems.
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases, suggesting a role in mitigating oxidative stress and inflammation.
  • Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various purine derivatives, including our compound. The results demonstrated significant improvements in behavioral tests indicative of reduced depressive-like symptoms in rodents, correlating with increased serotonin levels in the brain .

Case Study 2: Neuroprotection

A study published in Neuroscience Letters explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity in neuronal cultures exposed to oxidative stressors .

Case Study 3: Antitumor Activity

Research conducted on cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead candidate for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameBinding AffinityChemical StabilityBiological Activity
8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dioneModerateModerateModerate
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methylpurine-2,6-dioneHighHighHigh
8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methylpurine-2,6-dione High High High

The fluorinated derivative demonstrates enhanced binding affinity and stability compared to its non-fluorinated counterparts, which correlates with improved biological activity.

Q & A

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Train models on historical data (e.g., solvent polarity, temperature, yield) to predict optimal conditions. Validate with high-throughput robotic screening (e.g., Chemspeed platforms). ICReDD’s reaction path search methods, combining quantum calculations and experimental feedback, exemplify this approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.